REACTION_CXSMILES
|
Cl.[O:2]=[C:3]1[C:7]2([CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)[N:6]=[CH:5][NH:4]1>O1CCOCC1>[N:6]1[C:7]2([CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[C:3](=[O:2])[NH:4][CH:5]=1
|
Name
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|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
tert-butyl 4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
O=C1NC=NC12CCN(CC2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
6 mL
|
Type
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solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC(C12CCNCC2)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |